N-quinoxalin-6-ylpiperidine-1-carbothioamide
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Overview
Description
N-quinoxalin-6-ylpiperidine-1-carbothioamide is a heterocyclic compound that contains both quinoxaline and piperidine moieties. Quinoxalines are known for their wide range of biological activities and are commonly found in various natural products and synthetic drugs. The incorporation of a piperidine ring further enhances the compound’s potential for biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-quinoxalin-6-ylpiperidine-1-carbothioamide typically involves the reaction of quinoxaline derivatives with piperidine and a thiocarbonyl reagent. One common method is the condensation of 6-chloroquinoxaline with piperidine-1-carbothioamide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-quinoxalin-6-ylpiperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
N-quinoxalin-6-ylpiperidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-quinoxalin-6-ylpiperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the piperidine ring can interact with various proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: Nitrogen-containing heterocycles with a benzene ring fused to a pyrimidine ring, known for their wide range of biological activities.
Quinolinyl-pyrazoles: Compounds containing both quinoline and pyrazole moieties, explored for their pharmacological potential.
Uniqueness
N-quinoxalin-6-ylpiperidine-1-carbothioamide is unique due to the combination of quinoxaline and piperidine moieties, which enhances its potential for biological activity. The presence of a thiocarbonyl group further adds to its chemical reactivity and versatility in various applications .
Properties
IUPAC Name |
N-quinoxalin-6-ylpiperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c19-14(18-8-2-1-3-9-18)17-11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUUSWZWANOVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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